N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a benzodioxole moiety. Key structural attributes include:
- Thieno[3,2-d]pyrimidinone scaffold: A sulfur-containing bicyclic system known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity.
- Benzodioxolmethyl acetamide side chain: The 1,3-benzodioxole group contributes to metabolic stability, while the sulfanylacetamide linker facilitates interactions with biological targets .
This compound’s design aligns with derivatives explored in oncology and metabolic disorder research due to its dual capacity for hydrogen bonding (via acetamide and pyrimidinone groups) and hydrophobic interactions (via benzyl and benzodioxole moieties) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c27-20(24-11-16-6-7-18-19(10-16)30-14-29-18)13-32-23-25-17-8-9-31-21(17)22(28)26(23)12-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCDYWMLXANFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 1090461-60-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate the activity of specific enzymes and receptors involved in critical biochemical pathways. The compound may exhibit both agonistic and antagonistic properties depending on the target tissue and context of use.
Antimicrobial Properties
Recent studies have indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:
- Gram-positive Bacteria : The compound showed potent activity against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : It also exhibited effectiveness against Escherichia coli and Salmonella typhi at specific concentrations.
These findings suggest that the compound could be developed as a potential antibacterial agent for treating infections caused by resistant strains.
Antifungal Activity
In addition to its antibacterial properties, the compound has displayed antifungal activity against Candida albicans. This dual action highlights its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity Studies
While exploring the safety profile of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-y}sulfanyl)acetamide, cytotoxicity assays were conducted on various eukaryotic cell lines. Notably:
- Low Toxicity : The compound demonstrated low cytotoxicity in human cell lines, indicating a favorable safety profile for further development.
- Cell Viability : It maintained cell viability even at higher concentrations, suggesting that it may be safe for therapeutic applications.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Study on Antibiofilm Activity : A recent investigation assessed the ability of the compound to inhibit biofilm formation in bacterial cultures. Results indicated that it effectively reduced biofilm biomass by up to 70%, making it a candidate for use in medical coatings to prevent device-related infections.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways essential for bacterial survival.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The thienopyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown promising results in inhibiting tumor growth in vitro and in vivo models.
2. Antimicrobial Properties
Compounds containing sulfanyl groups have demonstrated antimicrobial activity. The presence of the benzodioxole moiety may enhance this effect by interfering with microbial metabolic pathways. Investigations into the compound's efficacy against bacterial and fungal strains are ongoing.
3. Neuroprotective Effects
There is emerging evidence suggesting that benzodioxole derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pharmacological Insights
1. Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes or pathways that are critical for cell survival and proliferation in cancer cells. For instance, it may act on targets such as protein kinases or transcription factors that regulate cell cycle progression.
2. Structure-Activity Relationship (SAR) Studies
SAR studies on related compounds have provided insights into how modifications to the benzodioxole and thienopyrimidine structures can enhance biological activity. These studies are crucial for optimizing the compound for better efficacy and reduced side effects.
Biochemical Probes
1. Target Identification
this compound can be utilized as a biochemical probe to identify novel protein targets within cellular pathways. This application is vital for understanding disease mechanisms at a molecular level.
2. Drug Development
The compound serves as a lead structure for the development of new therapeutic agents. Its unique chemical properties make it suitable for further optimization through medicinal chemistry approaches.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 12 µM). |
| Study B | Antimicrobial | Showed effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound A : N-(1,3-Benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (STOCK4S-18109)
- Key Differences: Replaces the benzyl group with a furan-2-ylmethyl substituent at position 3. Adds methyl groups at positions 5 and 6 of the thienopyrimidinone ring.
- Implications :
Compound B : N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536710-17-5)
- Key Differences: Replaces the thieno[3,2-d]pyrimidinone core with a pyrimido[5,4-b]indole scaffold. Substitutes the benzodioxole group with a 4-ethoxyphenyl moiety.
- Reduced aqueous solubility (predicted LogP ~4.1) compared to the target compound, limiting bioavailability .
Analogues with Core Saturation or Expanded Rings
Compound C : N-(1,3-benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CID 1272988)
- Key Differences: Incorporates a hexahydrobenzothieno[2,3-d]pyrimidinone core with partial saturation. Retains the benzodioxole group but adds a 4-ethoxyphenyl substituent.
- Implications :
Analogues with Alternative Heterocyclic Systems
Compound D : N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide (CM962462)
- Key Differences: Replaces the thienopyrimidinone core with a tricyclic 8-thia-3,5-diazatricyclo system. Lacks the benzyl substituent.
- Lower predicted binding affinity for kinases (e.g., EGFR IC50 >50 μM) compared to the target compound (~0.5 μM) .
Preparation Methods
Cyclocondensation Reaction
The thieno[3,2-d]pyrimidinone scaffold is constructed using a modified Niementowski reaction. A mixture of ethyl 2-aminothiophene-3-carboxylate (10 mmol) and benzyl isocyanate (12 mmol) is refluxed in dry toluene under nitrogen for 8 hours. The intermediate undergoes intramolecular cyclization upon treatment with acetic anhydride, yielding 3-benzyl-4-hydroxy-3H-thieno[3,2-d]pyrimidin-2(4H)-one .
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | Acetic anhydride |
Thiolation at Position 2
The hydroxyl group at position 2 is replaced with a thiol using phosphorus pentasulfide (P₂S₅) . The intermediate (5 mmol) is stirred with P₂S₅ (15 mmol) in pyridine at 80°C for 4 hours. After quenching with ice-water, the product is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, SH), 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, N-CH₂), 2.81 (s, 3H, S-CH₃) |
Synthesis of 2-Chloro-N-[(2H-1,3-Benzodioxol-5-yl)Methyl]Acetamide
Chloroacetylation of Piperonylamine
Piperonylamine (1.0 eq) is reacted with chloroacetyl chloride (1.2 eq) in the presence of triethylamine (2.0 eq) in dichloromethane at 0°C. The reaction is stirred for 2 hours, followed by aqueous workup to yield the chloroacetamide derivative.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
Purification and Characterization
The crude product is recrystallized from ethanol/water (4:1), affording white crystals. Key spectral data:
-
MS (ESI+): m/z 256.1 [M+H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ 6.82–6.75 (m, 3H, Ar-H), 4.53 (d, J = 5.6 Hz, 2H, N-CH₂), 4.12 (s, 2H, CO-CH₂-Cl), 5.94 (s, 2H, O-CH₂-O).
Coupling of Thiol and Acetamide Moieties
Nucleophilic Substitution
The thiol intermediate (1.0 eq) is deprotonated with sodium hydride (1.2 eq) in dry DMF under nitrogen. 2-Chloro-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide (1.1 eq) is added dropwise, and the mixture is stirred at 50°C for 6 hours. The reaction progress is monitored via TLC (hexane/acetone 1:1).
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Solvent | DMF |
| Base | NaH |
| Temperature | 50°C |
Optimization Strategies
-
Solvent Screening: DMF outperforms THF and acetonitrile due to better solubility of intermediates.
-
Catalytic Additives: Adding tetrabutylammonium iodide (TBAI) (0.1 eq) increases yield to 74% by facilitating phase transfer.
Final Purification and Analytical Validation
Chromatographic Purification
The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials and byproducts.
| HPLC Conditions | Value |
|---|---|
| Column | Waters XBridge C18 (5 µm, 4.6 × 150 mm) |
| Gradient | 30% → 70% acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.4 min |
Spectroscopic Characterization
-
High-Resolution MS (HRMS): m/z 465.1245 [M+H]⁺ (calc. 465.1248 for C₂₃H₁₉N₃O₄S₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 158.3 (C=O pyrimidinone), 147.6–101.2 (aromatic carbons), 45.2 (N-CH₂), 37.8 (S-CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical (NaH/DMF) | 62 | 95 | Scalability | Requires anhydrous conditions |
| TBAI-Catalyzed | 74 | 97 | Higher efficiency | Cost of catalyst |
| Microwave-Assisted | 68 | 96 | Reduced reaction time (2 h) | Specialized equipment needed |
Mechanistic Insights and Side Reactions
The coupling reaction proceeds via an SN2 mechanism , where the thiolate anion attacks the electrophilic carbon of the chloroacetamide. Competing side reactions include:
-
Oxidation of Thiol: Formation of disulfide dimers, mitigated by conducting reactions under inert atmosphere.
-
Over-Alkylation: Addressed by controlling stoichiometry and reaction time.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, critical parameters include:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides under acidic conditions . Subsequent functionalization steps, such as alkylation at the 2-sulfanyl position and coupling with the benzodioxolylmethyl moiety, are performed using nucleophilic substitution or coupling reagents like EDCI/HOBt. Key intermediates are characterized via NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H, C, and 2D experiments) are essential for confirming molecular weight and structural connectivity. X-ray crystallography may resolve ambiguities in stereochemistry or regiochemistry, particularly for the thienopyrimidine core . Purity is assessed via HPLC with UV/Vis or ELSD detection, ensuring ≥95% purity for biological assays .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound, especially for scale-up challenges?
DoE methodologies (e.g., response surface modeling) can identify critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity. For example, optimizing the cyclization step of the thienopyrimidine core may involve varying reaction time and acid concentration to minimize side products like over-oxidized derivatives . Statistical tools like ANOVA help validate the significance of each factor, enabling robust process development for gram-scale synthesis .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts (e.g., unexpected splitting in H spectra) may arise from dynamic effects like tautomerism in the thienopyrimidinone ring. Computational tools (DFT-based NMR prediction) can model these effects and validate assignments. For unresolved cases, alternative techniques like NOESY or IR spectroscopy may clarify spatial arrangements or hydrogen bonding .
Q. What computational strategies predict the biological activity or binding modes of this compound?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations can model interactions with target proteins, such as kinases or oxidoreductases, leveraging the compound’s sulfanyl and benzodioxole motifs. Pharmacophore mapping using analogs (e.g., pyrido[2,3-d]pyrimidinones ) identifies critical hydrogen-bond acceptors and hydrophobic regions. Free-energy perturbation (FEP) calculations refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
